3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
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Overview
Description
3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a complex organic compound characterized by its thiazoloquinazolinone core structure[_{{{CITATION{{{_1{3- { [ (2-methylphenyl)sulfanyl]methyl}-2H,3H,5H- [1,3]thiazolo 2,3-b ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazoloquinazolinone core[_{{{CITATION{{{1{3- { [ (2-methylphenyl)sulfanyl]methyl}-2H,3H,5H- [1,3]thiazolo 2,3-b .... One common approach is the cyclization of a suitable precursor containing sulfur and nitrogen atoms[{{{CITATION{{{_1{3- { [ (2-methylphenyl)sulfanyl]methyl}-2H,3H,5H- [1,3]thiazolo 2,3-b .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of sulfur-containing groups to sulfoxides or sulfones.
Reduction: : Reduction of nitro groups to amines or reduction of carbonyl groups to alcohols.
Substitution: : Replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Reagents like halogenating agents (e.g., thionyl chloride, phosphorus tribromide) and alkylating agents (e.g., alkyl halides, Grignard reagents) are used.
Major Products Formed
Oxidation: : Sulfoxides, sulfones, and other oxidized sulfur derivatives.
Reduction: : Amines, alcohols, and other reduced derivatives.
Substitution: : Halogenated compounds, alkylated derivatives, and other substituted products.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the thiazoloquinazolinone core and the presence of a sulfanyl group Similar compounds include other thiazoloquinazolinones and related heterocyclic compounds
List of Similar Compounds
Thiazoloquinazolinones
Indole derivatives
Other sulfur-containing heterocycles
Properties
IUPAC Name |
3-[(2-methylphenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-12-6-2-5-9-16(12)22-10-13-11-23-18-19-15-8-4-3-7-14(15)17(21)20(13)18/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFKUKHWQRXXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC2CSC3=NC4=CC=CC=C4C(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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